![molecular formula C34H67NO3 B2619146 N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide CAS No. 1840942-13-3](/img/structure/B2619146.png)
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
Overview
Description
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide is a deuterated fatty acid amide with the molecular formula C34H60D7NO3 and a molecular weight of 544.95 g/mol (calculated from isotopic substitution of seven hydrogen atoms with deuterium). Its structure features a hexadecanamide backbone linked to a hydroxylated and hydroxymethyl-substituted heptadecenyl chain with a defined stereochemistry (2R,1S,3E) and deuterium labeling at the 1-yl position. This compound is structurally analogous to natural ceramides and pseudo-ceramides, which are critical for lipid bilayer formation and barrier function in biological systems .
Key physicochemical properties include:
- Boiling point: Predicted to be ~675°C (based on non-deuterated analogs)
- Density: ~0.92 g/cm³
- Polar surface area (PSA): 69.56 Ų, indicating moderate hydrophilicity due to hydroxyl and amide groups
- Hydrogen bond donors/acceptors: 3 donors (two -OH, one -NH) and 3 acceptors (amide carbonyl, two -OH) .
Mechanism of Action
Target of Action
The primary target of the compound C16 Ceramide-d7, also known as N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide or N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide, is the p53 tumor suppressor . The p53 protein plays a key role in regulating cell cycle, apoptosis, and survival in response to diverse stress stimuli .
Mode of Action
C16 Ceramide-d7 tightly binds within the p53 DNA-binding domain, in close vicinity to the Box V motif . This interaction is highly selective toward the ceramide acyl chain length with its C10 atom being proximal to Ser240 and Ser241 . Ceramide binding stabilizes p53 and disrupts its complex with E3 ligase MDM2 leading to the p53 accumulation, nuclear translocation, and activation of the downstream targets .
Biochemical Pathways
C16 Ceramide-d7 is synthesized from ceramide synthase 6 (CerS6) . Ceramides are bioactive sphingolipids that play pivotal roles in regulating cellular metabolism . The acyl chain length plays a key role in determining the physiological function of ceramides, as well as their role in metabolic disease . Ceramide with an acyl chain length of 16 carbons (C16 ceramide) has been implicated in obesity, insulin resistance, and liver disease .
Pharmacokinetics
It’s known that ceramides, including c16 ceramide-d7, are bioactive sphingolipids that play pivotal roles in cellular metabolism . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .
Result of Action
The binding of C16 Ceramide-d7 to p53 leads to the stabilization of p53 and disruption of its complex with E3 ligase MDM2 . This results in the accumulation of p53, its nuclear translocation, and the activation of downstream targets . This mechanism of p53 activation is fundamentally different from the canonical p53 regulation through protein-protein interactions or posttranslational modifications .
Action Environment
The action of C16 Ceramide-d7 is influenced by environmental factors such as nutrient and metabolic stress . The mechanism of p53 activation by C16 Ceramide-d7 is triggered by serum or folate deprivation, implicating it in the cellular response to nutrient/metabolic stress .
Biochemical Analysis
Biochemical Properties
C16 Ceramide-d7 plays a vital role in apoptotic signaling . It interacts with various enzymes and proteins, including sphingosine kinases, which drive its phosphorylation into sphingosine 1-phosphate . This interaction is crucial for the regulation of cellular metabolism .
Cellular Effects
C16 Ceramide-d7 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have apoptotic effects on several ceramide species based on acyl-chain saturation . It also plays a key role in insulin resistance, hyperglycemia, and obesity .
Molecular Mechanism
The molecular mechanism of action of C16 Ceramide-d7 involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, C16 Ceramide-d7 shows changes in its effects over time. It has been used as a standard to measure the amount of C16 ceramide in skeletal muscle by liquid chromatography–mass spectrometry (LC-MS) .
Dosage Effects in Animal Models
For instance, abnormal ceramide accumulation is associated with metabolic dysfunction, and elevated levels of ceramides have been observed in obesity-related diseases .
Metabolic Pathways
C16 Ceramide-d7 is involved in several metabolic pathways. It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway . These pathways involve various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of C16 Ceramide-d7 is not explicitly documented. For instance, ceramide synthase 6 (CerS6), which synthesizes C16 Ceramide-d7, is localized in the endoplasmic reticulum .
Biological Activity
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide is a complex lipid compound that has garnered attention for its potential biological activities. This article aims to explore its chemical properties, biological functions, and relevant research findings, including case studies and data tables.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C34H67NO3 |
Molar Mass | 575.74 g/mol |
Density | 1.153 ± 0.06 g/cm³ (Predicted) |
Melting Point | 85-88 °C |
Solubility | Soluble in DMSO (35 mg/mL) |
Appearance | Solid, Orange |
pKa | 13.54 ± 0.20 (Predicted) |
Research indicates that this compound may influence several biological pathways:
- Cell Signaling : The compound appears to modulate signaling pathways related to cell survival and apoptosis, potentially impacting cancer cell proliferation.
- Anti-inflammatory Effects : Studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
- Antioxidant Activity : Preliminary data indicate that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cells : A recent study demonstrated that this compound inhibited the growth of colorectal cancer cells by inducing apoptosis through the activation of caspase pathways .
- Inflammation Model : In a murine model of inflammation, administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6, suggesting its potential therapeutic role in inflammatory diseases .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antioxidant Properties : In vitro assays showed that the compound significantly reduced oxidative stress markers in human cell lines, indicating potential use as a dietary supplement or therapeutic agent .
- Neuroprotective Effects : Another study indicated neuroprotective effects in models of neurodegeneration, possibly due to its ability to enhance mitochondrial function and reduce neuronal apoptosis .
Scientific Research Applications
Skin Barrier Function
Ceramides are crucial for maintaining the skin's barrier function. Research indicates that N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide can enhance the hydration and barrier properties of skin. A study demonstrated that topical application of ceramides improved skin hydration in patients with atopic dermatitis, suggesting that this compound can be beneficial in formulating dermatological products aimed at treating dry skin conditions .
Anti-inflammatory Properties
Ceramides have been shown to possess anti-inflammatory effects. In vitro studies revealed that this compound inhibited the production of pro-inflammatory cytokines in human keratinocytes, indicating its potential use in treating inflammatory skin diseases like psoriasis and eczema .
Drug Delivery Systems
The unique structure of ceramides allows them to serve as effective carriers for drug delivery. This compound can encapsulate hydrophobic drugs, improving their solubility and bioavailability. A study highlighted its application in delivering anti-cancer agents, where it enhanced the therapeutic efficacy of the drugs while minimizing side effects .
Neuroprotective Effects
Recent investigations into ceramide derivatives have shown neuroprotective properties. This compound has been studied for its ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry and structure of this compound?
To confirm the stereochemistry and structure, employ a combination of NMR spectroscopy (1H and 13C for functional group and stereochemical analysis), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For crystallographic refinement, use programs like SHELXL to resolve hydrogen bonding and stereochemical details . The deuterated (d7) moiety can be verified via isotopic mass shifts in mass spectrometry .
Q. What key physicochemical parameters are critical for characterizing this compound in laboratory settings?
Key parameters include:
- Boiling point : Predicted at 675.4±55.0 °C (thermogravimetric analysis).
- Density : 0.919±0.06 g/cm³ (pycnometry).
- pKa : 13.54±0.20 (potentiometric titration).
- Polar surface area (PSA) : 69.56 Ų (computational modeling).
These properties influence solubility, formulation stability, and interaction with biological membranes .
Q. How can synthetic routes be optimized for preparing this deuterated hexadecanamide derivative?
Use amide coupling reactions (e.g., EDC/NHS-mediated) between hexadecanoic acid and the deuterated sphingoid base. Protect hydroxyl and hydroxymethyl groups with tert-butyldimethylsilyl (TBDMS) or acetyl groups during synthesis to prevent side reactions. Stereochemical control at C1(S) and C2(R) requires chiral auxiliaries or enzymatic resolution .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate neuraminidase inhibitory activity?
- In vitro assays : Use recombinant neuraminidase (e.g., influenza viral neuraminidase) with fluorogenic substrates (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).
- Dose-response curves : Measure IC50 values at varying compound concentrations (0.1–100 μM).
- Controls : Include oseltamivir (positive control) and solvent-only (negative control).
- Data validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?
- Purity verification : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
- Assay standardization : Normalize enzyme activity units, pH (e.g., 6.5 for neuraminidase), and temperature (37°C).
- Structural analogs : Compare activity with non-deuterated analogs (e.g., N-hexadecanoyl-4-sphingenine) to assess isotopic effects .
Q. What role does deuteration (d7) play in metabolic tracing studies involving this compound?
Deuteration enables tracking via mass spectrometry (e.g., LC-MS/MS) to study metabolic stability, distribution, and incorporation into lipid bilayers. Key considerations:
- Kinetic isotope effects (KIE) : May slow enzymatic degradation (e.g., ceramidase activity).
- Isotopic purity : Validate using isotopic ratio MS to ensure minimal protiated contamination .
Q. How does this synthetic ceramide analog compare to endogenous ceramides in modulating apoptosis?
- Structural comparison : The 3E-heptadecenyl chain and hydroxymethyl group may alter membrane permeability vs. natural ceramides (e.g., Cer(d18:1/16:0)).
- Functional assays : Measure apoptosis markers (caspase-3/7 activation, phosphatidylserine externalization) in cell lines (e.g., HeLa or Jurkat) treated with the compound vs. endogenous ceramides.
- Pathway analysis : Use siRNA knockdown of ceramide-activated proteins (e.g., PP2A) to isolate mechanisms .
Q. Methodological Considerations Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexadecanamide Derivatives
(a) Non-Deuterated Analogs
- Hexadecanamide, N-[(1S,2R,3Z)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl] (CAS 362526-08-7): Shares the same molecular formula (C34H67NO3) but differs in stereochemistry (3Z vs. 3E configuration) and lacks deuterium. Key differences: The 3E configuration in the target compound may enhance membrane fluidity compared to the 3Z isomer due to reduced steric hindrance. Deuterium labeling improves metabolic stability, as observed in lipid tracer studies . Biological activity: Non-deuterated analogs are implicated in plant-microbe interactions, particularly in rhizosphere signaling .
(b) Pseudo-Ceramide SLE (N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide):
- A synthetic ceramide mimic with a branched alkyl chain and ether linkage.
- Structural divergence : Lacks the hydroxymethyl group and deuterium but includes a 2-hydroxyethyl moiety.
- Functional role : Demonstrates lamellar phase formation in topical formulations, enhancing skin barrier repair in atopic dermatitis .
- Comparison : The target compound’s linear hydroxymethyl group may improve intercellular lipid packing efficiency compared to SLE’s branched structure .
(a) Hexadecanamide (Non-Substituted) :
- A simple fatty acid amide lacking hydroxyl or hydroxymethyl groups.
- Role : Facilitates plant-microbe communication by modulating microbial colonization .
- Contrast : The target compound’s hydroxyl and hydroxymethyl groups enhance its amphiphilicity, making it more suitable for lipid bilayer integration .
(b) (Z)-9-Octadecenamide :
- An unsaturated fatty acid amide with antimicrobial and anti-inflammatory properties.
- Key difference : The absence of hydroxyl groups limits its ability to form hydrogen bonds in lipid membranes compared to the target compound .
Deuterated Lipid Analogs
Deuterium incorporation in lipid molecules is a common strategy to:
- Enhance metabolic stability (e.g., reduced β-oxidation in vivo).
- Enable tracking via isotopic labeling in pharmacokinetic studies.
- Example: Deuterated ceramides (e.g., C16-d7 ceramide) show prolonged half-lives in epidermal models compared to non-deuterated forms .
Data Tables
Table 1. Physicochemical Comparison of Selected Compounds
Compound Name | Molecular Formula | Molecular Weight | Configuration | PSA (Ų) | Key Functional Groups |
---|---|---|---|---|---|
Target Compound (Deuterated) | C34H60D7NO3 | 544.95 | 2R,1S,3E | 69.56 | -OH, -CH2OH, amide, deuterium |
Hexadecanamide (CAS 362526-08-7) | C34H67NO3 | 537.90 | 1S,2R,3Z | 69.56 | -OH, -CH2OH, amide |
Pseudo-Ceramide SLE | C34H69NO4 | 555.94 | - | 78.32 | Ether, -OH, amide |
(Z)-9-Octadecenamide | C18H35NO | 281.48 | Z | 43.10 | Amide, alkene |
Research Findings and Implications
- Stereochemical Impact : The 3E configuration in the target compound may promote more efficient lipid packing than 3Z isomers, as seen in membrane fluidity assays .
- Deuterium Effects : Deuterium labeling at the 1-yl position is predicted to reduce metabolic degradation, extending its half-life in biological systems (based on analogous deuterated ceramides) .
Properties
IUPAC Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i1D3,3D2,5D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKGFDKKRUKPY-HJSOYJPBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.